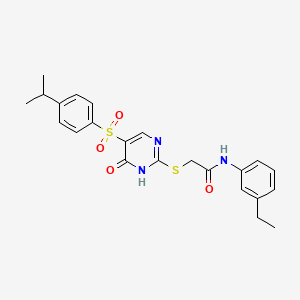

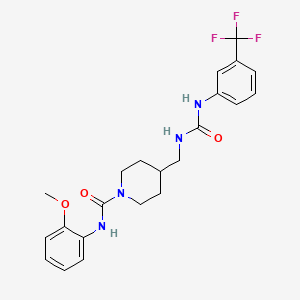

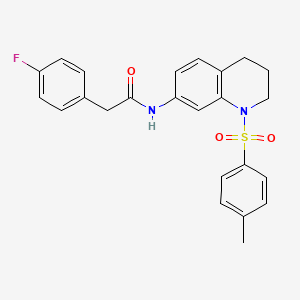

N-(3-ethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound "N-(3-ethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide" is a complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting with a suitable precursor molecule and then introducing various functional groups through reactions such as amide bond formation, sulfonation, and alkylation. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This process likely shares similarities with the synthesis of the compound , given the presence of an acetamide group and aromatic substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as HNMR and LC-MS, and in some cases, crystallography has been employed to determine the precise arrangement of atoms within the crystal lattice . The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic system and exhibits intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure . These techniques would also be applicable to analyze the molecular structure of "N-(3-ethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide".

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For instance, the acetamide moiety is a key site for reactions due to the presence of the amide bond, which can participate in hydrolysis, nucleophilic acyl substitution, or reduction reactions. The presence of aromatic rings may also allow for electrophilic aromatic substitution, especially when activated by electron-donating groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the presence of hydrogen bonds can affect the melting point and solubility in various solvents . The introduction of bulky groups like the isopropyl moiety can influence the compound's lipophilicity, which in turn affects its pharmacokinetic properties .

科研应用

Synthesis and Structural Analysis

A study by Sharma et al. (2018) focused on the synthesis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, through a reaction involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene. The compound's structure was elucidated using various spectroscopic techniques, and its anticancer activity was investigated through molecular docking analysis targeting the VEGFr receptor. This study highlights the compound's potential as an anticancer agent and provides a basis for further exploration of its therapeutic applications (Sharma et al., 2018).

Antitumor and Antibacterial Activities

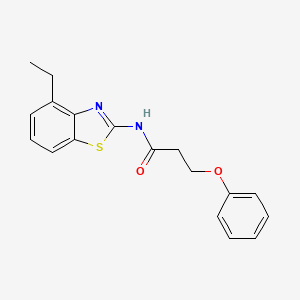

Another study by Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines. This research indicates the potential of thieno[3,2-d]pyrimidine derivatives, related to the compound , as effective anticancer agents (Hafez & El-Gazzar, 2017).

A separate study by Gangjee et al. (2007) described the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates, targeting dihydrofolate reductase (DHFR) for potential antitumor applications. This research provides insights into the design and pharmacological evaluation of compounds similar to N-(3-ethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, highlighting their potential as antitumor agents (Gangjee et al., 2007).

性质

IUPAC Name |

N-(3-ethylphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S2/c1-4-16-6-5-7-18(12-16)25-21(27)14-31-23-24-13-20(22(28)26-23)32(29,30)19-10-8-17(9-11-19)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,27)(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIBHDHMPVARLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3013603.png)

![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)

![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3013625.png)